molecular formula C13H16O4 B8776144 (6-Propyl-1,3-benzodioxol-5-yl)methyl acetate CAS No. 6307-61-5

(6-Propyl-1,3-benzodioxol-5-yl)methyl acetate

Cat. No. B8776144
CAS RN: 6307-61-5
M. Wt: 236.26 g/mol
InChI Key: WWICMEFCFMCQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Propyl-1,3-benzodioxol-5-yl)methyl acetate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6307-61-5

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(6-propyl-1,3-benzodioxol-5-yl)methyl acetate

InChI

InChI=1S/C13H16O4/c1-3-4-10-5-12-13(17-8-16-12)6-11(10)7-15-9(2)14/h5-6H,3-4,7-8H2,1-2H3

InChI Key

WWICMEFCFMCQIW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1COC(=O)C)OCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dihydrosafrole (20 g), acetic acid (100 g) and water (10 g) were added to a mixture of acetic acid (250 ml), hexane (200 ml), acetic anhydride (40 g) and paraformaldehyde (40 g) to which 1.7 g of 40% sulphuric acid had been added. The reaction mixture was held at 60° C. for 5 hours and was then cooled to 20° C. and excess paraformaldehyde removed by filtration. Saturated brine (200 ml) was then added followed by ether (100 ml). The mixture was ether extracted (3 times) and combined extracts washed with brine (3 times). Following removal of solvent under reduced pressure the material was distilled under vacuum to give 4,5-methylenedioxy-2-propylbenzyl acetate (8) as a colourless oil (b.pt 154°-165° C. at 2.0 mm Hg) . . . Yield 59%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of dihydrosafrole, 25 g, in acetic acid (25 g) was added, with stirring over 3 hours to a mixture of acetic acid (230 g), paraformaldehyde (45 g) and sulphuric acid (10%, 1.6 g) held at 70° C. After the reaction had been shown to be complete by glc, the excess paraformaldehyde was removed by filtration and the filtrate poured into water (450 ml). Sodium hydroxide solution (20 ml of a 10% solution) was then added. Ether extraction, followed by drying over magnesium sulphate, filtration and evaporation of solvent gave an oil. Methanol (30 ml) was added and after cooling to 0° C. a colourless precipitate of "dimer" (7) was removed by filtration. Evaporation of the filtrate gave 12.7 g of an oil which was purified by distillation to give 7.3 g of colourless oil as 4,5-methylenedioxy-2-propylbenzyl acetate. (b.p. 176°-185° C. at 0.4 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
45 g
Type
reactant
Reaction Step Five
Quantity
1.6 g
Type
reactant
Reaction Step Five
Quantity
230 g
Type
reactant
Reaction Step Five
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.